molecular formula C15H27ClO12 B599322 Polysucrose 400 CAS No. 26873-85-8

Polysucrose 400

Cat. No.: B599322
CAS No.: 26873-85-8
M. Wt: 434.819
InChI Key: IACFXVUNKCXYJM-AKSHDPDZSA-N
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Description

Synthetic high molecular weight polymer made by the copolymerization of sucrose and epichlorohydrin. The molecules have a branched structure with a high content of hydroxyl groups giving a good solubility in aqueous solutions. Used for the density gradient separation of cells, cell membranes and virus cells. It can also be used to isolate different organelles. Has been used in a study to develop a new method for the purification of human motile spermatozoa.
Sucrose-polymer formed by copolymerization of sucrose with epichlorohydrin.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Polysucrose 400 plays a significant role in biochemical reactions, particularly in the separation and purification of cells and organelles. It interacts with various biomolecules, including enzymes and proteins, through its hydroxyl groups, which facilitate solubility and stability in aqueous solutions . For example, this compound is used in density gradient centrifugation to separate cells based on their density. This interaction is primarily physical, as the polymer forms a gradient that allows cells to migrate to their respective density layers .

Cellular Effects

This compound affects various types of cells and cellular processes. It is commonly used to isolate mononuclear cells from whole blood and to separate different cell types based on their density . This process does not significantly alter cell function, as this compound is non-toxic and biocompatible. Its use in density gradients can influence cell signaling pathways and gene expression by providing a controlled environment for cell separation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through physical interactions with biomolecules. Its branched structure and high content of hydroxyl groups allow it to form stable, aqueous solutions that facilitate the separation of cells and organelles . This compound does not typically bind to enzymes or proteins in a manner that would inhibit or activate them, but it can stabilize protein solutions and reduce non-specific binding of labeled probes during nucleic acid hybridization .

Temporal Effects in Laboratory Settings

This compound is stable in alkaline and neutral solutions but rapidly hydrolyzes at pH values lower than 3, especially at elevated temperatures . In laboratory settings, it can be sterilized by autoclaving at 100°C for 30 minutes without degradation . Over time, this compound maintains its effectiveness in cell separation and protein stabilization, with no significant long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be well-tolerated at doses up to 12 grams per kilogram when administered intravenously . It is not degraded in the blood and accumulates in the liver, spleen, and kidneys. High doses do not typically result in toxic or adverse effects, making it a suitable agent for studying glomerular physiology and vascular permeability .

Metabolic Pathways

This compound is not metabolized by the body and does not participate in metabolic pathways. Its high molecular weight and synthetic nature prevent it from being broken down by enzymes or interacting with metabolic cofactors . Instead, it remains intact and is eventually excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through physical processes. It does not rely on specific transporters or binding proteins but instead moves through the extracellular space and accumulates in certain tissues such as the liver, spleen, and kidneys . Its distribution is influenced by its high solubility and biocompatibility .

Subcellular Localization

This compound does not have specific subcellular localization signals or post-translational modifications that direct it to particular compartments or organelles. Its primary function is in the extracellular space, where it facilitates cell separation and organelle isolation through density gradient centrifugation . This lack of specific localization allows it to be used broadly in various biochemical applications without interfering with intracellular processes.

Properties

IUPAC Name

2-(chloromethyl)oxirane;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACFXVUNKCXYJM-AKSHDPDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26873-85-8
Record name Epichlorohydrin-sucrose copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26873-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

434.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White lyophilized powder; [Sigma-Aldrich MSDS]
Record name alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane
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CAS No.

26873-85-8
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane
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Record name α-D-Glucopyranoside, β-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane
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Q & A

Q1: What is the role of Polysucrose 400 in cell separation procedures?

A1: this compound is a key component in density gradient centrifugation media used for isolating specific cell populations []. In conjunction with sodium diatrizoate, it forms a density gradient within a centrifuge tube. When a biological sample like blood is layered on top and centrifuged, cells separate based on their density, allowing researchers to collect specific cell types for downstream analyses [].

Q2: How does this compound impact the analysis of Matrix Metalloproteinases (MMPs)?

A2: While this compound itself doesn't directly influence MMP concentrations or their isoform profiles [], the complete cell separation media containing this compound can lead to an observed increase in the concentration of all MMPs in the collected plasma fraction []. This effect is likely due to the differential release of MMPs from platelets and leukocytes, highlighting the importance of considering cell separation media composition when analyzing MMPs [].

Q3: Does this compound influence the protective properties of sucrose in vitrification solutions?

A3: While not directly addressed in the provided research, it's important to note that this compound, due to its polymeric structure, exhibits different properties compared to monomeric sucrose []. While monomeric sucrose displays a positive correlation between increased glass transition temperature and protection during drying, this correlation becomes inverse for this compound []. This suggests that the size of sucrose polymers significantly influences the protective properties within vitrification solutions.

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